molecular formula C13H13BrN2O2 B1176121 POLYQUATERNIUM-17 CAS No. 148506-50-7

POLYQUATERNIUM-17

Cat. No.: B1176121
CAS No.: 148506-50-7
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Description

Polyquaternium-17 (PQ-17) is a cationic polymer widely used in personal care formulations for its conditioning and antistatic properties. Chemically, it is a copolymer of adipic acid, dimethylaminopropylamine, and dichloroethylether . This structure imparts a high density of quaternary ammonium groups, enabling strong electrostatic interactions with negatively charged surfaces like hair or skin. PQ-17 is valued for its ability to improve combability, reduce frizz, and enhance moisture retention in hair care products .

Properties

CAS No.

148506-50-7

Molecular Formula

C13H13BrN2O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyquaternium-17 is synthesized through the copolymerization of adipic acid, dimethylaminopropylamine, and dichloroethylether . The reaction typically involves the following steps:

    Monomer Preparation: Adipic acid, dimethylaminopropylamine, and dichloroethylether are prepared and purified.

    Polymerization: The monomers are subjected to a polymerization reaction under controlled conditions, usually involving heat and a catalyst to facilitate the reaction.

    Purification: The resulting polymer is purified to remove any unreacted monomers and by-products.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are continuously fed and the polymerization process is carefully monitored to ensure consistent quality and yield. The polymer is then subjected to various purification and drying processes to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Polyquaternium-17 primarily undergoes reactions typical of polycationic polymers. These include:

    Electrostatic Interactions: Due to its positive charge, this compound readily interacts with negatively charged surfaces, such as hair and skin.

    Substitution Reactions: The quaternary ammonium groups can participate in substitution reactions with other anionic species.

Common Reagents and Conditions:

    Electrostatic Interactions: These occur naturally when this compound is applied to negatively charged surfaces.

    Substitution Reactions: These reactions typically require the presence of anionic reagents under mild conditions.

Major Products Formed: The primary products formed from these reactions are complexes of this compound with various anionic species, which enhance its conditioning and film-forming properties .

Scientific Research Applications

Mechanism of Action

Polyquaternium-17 exerts its effects primarily through electrostatic interactions. The positively charged quaternary ammonium groups in the polymer interact with negatively charged surfaces, such as hair and skin, forming a thin film that imparts conditioning benefits. This film helps to smooth the hair cuticle, reduce static electricity, and enhance shine .

Comparison with Similar Compounds

Structural Differences

Compound Chemical Structure Key Functional Groups
PQ-17 Adipic acid + dimethylaminopropylamine + dichloroethylether copolymer Quaternary ammonium, ester linkages
PQ-22 Acrylic acid + diallyldimethylammonium chloride copolymer Quaternary ammonium, carboxylate groups
PQ-28 Vinylpyrrolidone + methacrylamidopropyl trimethylammonium copolymer Quaternary ammonium, pyrrolidone rings
PQ-29 Epichlorhydrin-quaternized chitosan modified with propylene oxide Chitosan backbone, quaternary ammonium
PQ-27 Block copolymer of PQ-2 (unknown structure) and PQ-17 Hybrid structure with PQ-17 segments

Structural Insights :

  • PQ-17 vs. PQ-22 : While both contain quaternary ammonium groups, PQ-22’s carboxylate groups (from acrylic acid) enhance water solubility and pH responsiveness, making it suitable for rinse-off formulations .
  • PQ-17 vs. PQ-28 : The vinylpyrrolidone in PQ-28 introduces hydrophilic segments, improving film-forming and humidity resistance in styling products .
  • PQ-29 : Derived from chitosan, it combines biodegradability with cationic activity, favoring eco-friendly formulations .

Research Findings and Industrial Relevance

Recent studies highlight structural optimization trends:

  • PQ-17 ’s dichloroethylether segments improve durability on hair, outperforming PQ-22 in long-term humidity tests .
  • PQ-29 ’s modification with propylene oxide enhances solubility in hydrophobic matrices, addressing chitosan’s traditional compatibility issues .
  • PQ-27 ’s block copolymer design merges PQ-17’s conditioning with PQ-2’s (undisclosed) benefits, suggesting synergistic effects .

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